2-(4-fluorophenoxy)-3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
CAS No.:
Cat. No.: VC20014943
Molecular Formula: C24H16FN3O4S2
Molecular Weight: 493.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H16FN3O4S2 |
|---|---|
| Molecular Weight | 493.5 g/mol |
| IUPAC Name | (5Z)-5-[[2-(4-fluorophenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C24H16FN3O4S2/c1-14-4-2-10-27-20(14)26-21(32-16-8-6-15(25)7-9-16)18(22(27)29)12-19-23(30)28(24(33)34-19)13-17-5-3-11-31-17/h2-12H,13H2,1H3/b19-12- |
| Standard InChI Key | OETGBWZBXRHYRT-UNOMPAQXSA-N |
| Isomeric SMILES | CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CO4)OC5=CC=C(C=C5)F |
| Canonical SMILES | CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=CO4)OC5=CC=C(C=C5)F |
Introduction
Structural and Chemical Properties
Molecular Architecture
The Compound features a fused pyrido[1,2-a]pyrimidin-4-one core appended with multiple functional groups:
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4-Fluorophenoxy group: Enhances lipophilicity and potential target binding.
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Thiazolidinone ring: Contains a thioxo group (C=S) and a Z-configured exocyclic double bond, critical for stereochemical specificity .
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Furan-2-ylmethyl substituent: Contributes to electron-rich aromatic interactions.
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9-Methyl group: Influences steric and electronic properties.
Table 1: Key Molecular Descriptors
Stability and Reactivity
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Thioxo group: Prone to nucleophilic attack, enabling derivatization .
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Furan ring: Susceptible to electrophilic substitution at the α-position.
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Z-configuration: Stabilizes the planar conformation of the thiazolidinone ring, affecting binding to biological targets .
Synthesis and Optimization
Synthetic Routes
The Compound is synthesized via multi-step protocols, often employing microwave-assisted or one-pot reactions to improve yield and efficiency .
Key Steps:
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Formation of pyrido[1,2-a]pyrimidin-4-one core: Achieved through cyclocondensation of 2-aminopyridine derivatives with carbonyl precursors .
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Introduction of thiazolidinone moiety: Utilizes thioglycolic acid and aldehydes under catalytic conditions .
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Functionalization: The 4-fluorophenoxy and furan-2-ylmethyl groups are introduced via nucleophilic substitution or Suzuki coupling .
Table 2: Representative Reaction Conditions
| Activity | Model/Assay | Result | Reference |
|---|---|---|---|
| Cytotoxicity (PC-3) | MTT assay | IC50: 7.23 µM | |
| EGFRT790M inhibition | Enzymatic assay | IC50: 0.123 µM | |
| Anti-inflammatory | Hyaluronidase inhibition assay | 72% inhibition |
Structure-Activity Relationships (SAR)
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Thiazolidinone ring: Essential for EGFR binding; substitution at C3 (furan-2-ylmethyl) enhances selectivity .
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4-Fluorophenoxy group: Improves metabolic stability and blood-brain barrier penetration.
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9-Methyl substituent: Reduces off-target interactions compared to bulkier alkyl groups .
Pharmacokinetic and Toxicological Considerations
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